



Application Notes: Osilodrostat Phosphate Dose-Response in Adrenocortical Cell Lines

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Compound of Interest		
Compound Name:	Osilodrostat Phosphate	
Cat. No.:	B609780	Get Quote

Introduction Osilodrostat (LCI699) is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2] It also inhibits aldosterone synthase (CYP11B2).[3][4] This makes it an effective therapeutic agent for managing Cushing's syndrome, a condition characterized by excessive cortisol levels.[3][5] These application notes provide a summary of the dose-dependent effects of Osilodrostat in human adrenocortical cell lines, offering researchers a reference for in vitro studies. The primary cell line discussed is the human adrenocortical carcinoma cell line HAC15, which is responsive to ACTH and produces key adrenal steroids.[6][7][8]

Mechanism of Action Osilodrostat primarily targets and inhibits the adrenal enzyme 11β-hydroxylase (CYP11B1).[9] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[3][9] By blocking this critical step, Osilodrostat effectively reduces cortisol production. [9] A secondary effect is the inhibition of aldosterone synthase (CYP11B2), which converts corticosterone to aldosterone.[3][4] This dual inhibition leads to a decrease in both cortisol and aldosterone levels, with a corresponding accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[6][10] In vitro studies have shown that Osilodrostat is a more potent inhibitor of cortisol production compared to metyrapone and ketoconazole in human adrenocortical cells.[6][11]

Quantitative Data Summary

The following tables summarize the dose-response data for Osilodrostat and other steroidogenesis inhibitors in the HAC15 human adrenocortical cell line. The data represents the



half-maximal inhibitory concentration (IC50) for cortisol production after 72 hours of incubation.

Table 1: Inhibitor Potency on Basal Cortisol Production in HAC15 Cells

Compound	IC50 (μM)	95% Confidence Interval (CI)
Osilodrostat	0.0347	0.0294 - 0.0410
Metyrapone	0.0678	0.0543 - 0.0848
Ketoconazole	0.621	0.488 - 0.833

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Table 2: Inhibitor Potency on ACTH-Stimulated Cortisol Production in HAC15 Cells

Compound	IC50 (μM)	95% Confidence Interval (CI)
Osilodrostat	0.0605	0.0514 - 0.0714
Metyrapone	0.0739	0.0645 - 0.0847
Ketoconazole	0.709	0.523 - 0.962

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Note: The potency of Osilodrostat on cortisol inhibition decreased 1.7-fold under ACTH stimulation in HAC15 cells.[6][12]

Experimental Protocols

Protocol 1: In Vitro Cortisol Inhibition Assay in Adrenocortical Cells

Objective: To determine the dose-response curve and IC50 value of Osilodrostat for cortisol production in an adrenocortical cell line (e.g., HAC15).

Materials:



- HAC15 human adrenocortical cells
- Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
- Osilodrostat Phosphate, Metyrapone, Ketoconazole (for comparison)
- Adrenocorticotropic hormone (ACTH) (for stimulation experiments)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Cortisol immunoassay kit (e.g., chemiluminescence immunoassay)
- Liquid chromatography-mass spectrometry (LC-MS/MS) for steroid profiling (optional)

Procedure:

- Cell Culture: Culture HAC15 cells in appropriate flasks until they reach 80-90% confluency.
- Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere and grow for 24-48 hours.
- Compound Preparation: Prepare a stock solution of Osilodrostat in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a cell culture medium to achieve final concentrations typically ranging from 0.01 μM to 10 μM.[6] Prepare similar dilutions for comparative compounds like metyrapone and ketoconazole.

Treatment:

- Basal Condition: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Osilodrostat or control compounds.
- Stimulated Condition: For ACTH-stimulated experiments, add the test compounds along with a fixed concentration of ACTH (e.g., 10 nM) to the wells.[12]



- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
 [12]
- Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis.
- Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a chemiluminescence immunoassay or a similar sensitive detection method.
- Data Analysis:
 - Normalize the cortisol production data to a vehicle-treated control.
 - Plot the percentage of cortisol inhibition against the logarithm of the Osilodrostat concentration.
 - Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To ensure that the observed inhibition of steroidogenesis is not a result of druginduced cytotoxicity.

Materials:

- Cells treated as in Protocol 1
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

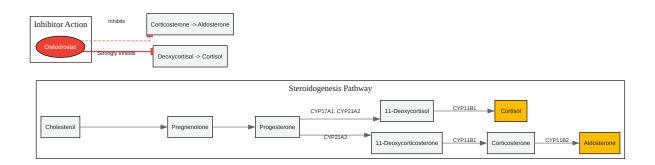
Procedure:

Post-Incubation: After collecting the supernatant for cortisol analysis (from Protocol 1, Step
 6), the cells remaining in the wells can be used for a viability assay.



- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this
 time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT solution and add a solubilization agent to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
- Data Analysis: Compare the absorbance values of treated cells to the vehicle-treated control
 cells. A significant decrease in absorbance would indicate cytotoxicity. Studies have shown
 that Osilodrostat does not affect cell amounts at concentrations effective for steroidogenesis
 inhibition.[6][12]

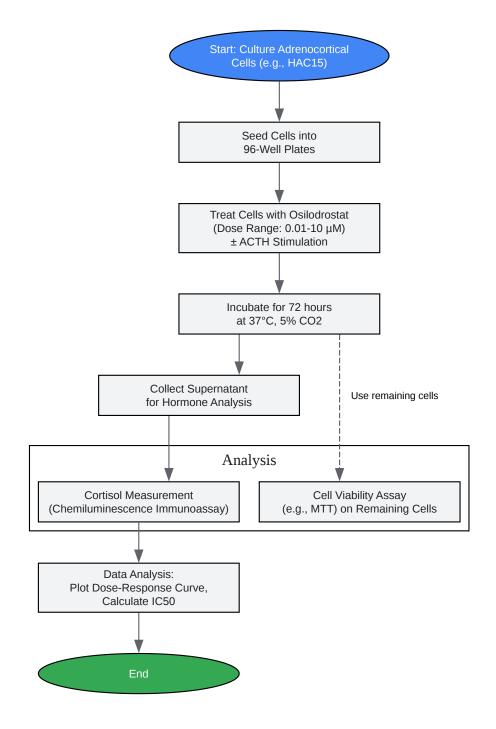
Visualizations: Pathways and Workflows



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Caption: Steroidogenesis pathway showing Osilodrostat's primary inhibition of CYP11B1.

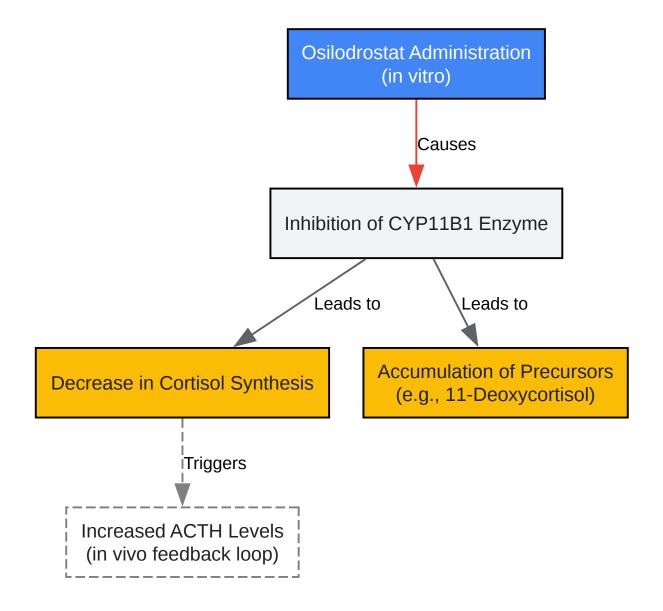




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Caption: Workflow for determining the dose-response of Osilodrostat in vitro.





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Caption: Cause-and-effect relationship of Osilodrostat on the adrenal axis.

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